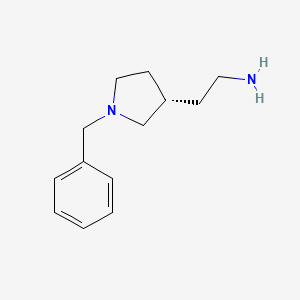
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors such as opioid receptors or neurotransmitter transporters.
Pathways Involved: It may modulate signaling pathways involved in pain perception, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-2-yl)-3-(propylamino)propan-1-ol
- 3-(1-Benzylpiperidin-2-yl)-3-(butylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity towards certain receptors.
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-2-18-16(11-13-20)17-10-6-7-12-19(17)14-15-8-4-3-5-9-15/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3 |
InChI Key |
NCKSHUQDCDWBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


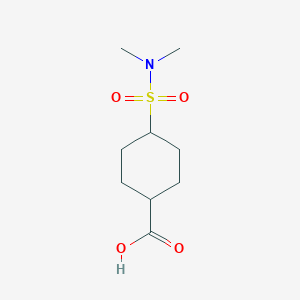
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

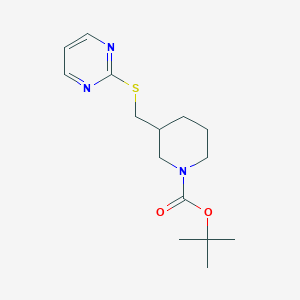

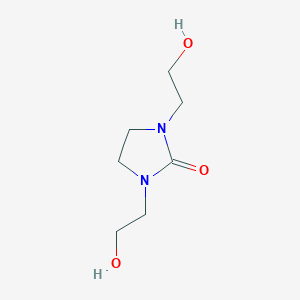
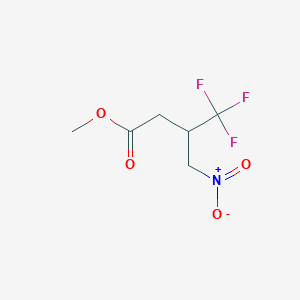



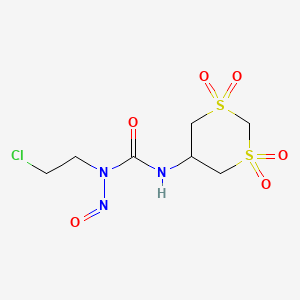
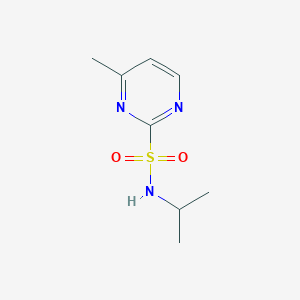
![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
